Ethyl Cyanoacetate-2,3-13C2
Overview
Description
Ethyl Cyanoacetate-2,3-13C2 is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Synthesis Analysis
This compound may be prepared in various ways. One method is the Knoevenagel condensation of ethyl cyanoacetate with aldehydes . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Molecular Structure Analysis
The molecular formula of this compound is C313C2H7NO2 . The molecular weight is 115.1 .Chemical Reactions Analysis
This compound is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical and Chemical Properties Analysis
This compound has a molecular weight of 115.1 . It is a colorless liquid with a pleasant odor .Scientific Research Applications
Chemical Synthesis and Intermediate Applications
Ethyl cyanoacetate is widely recognized as a significant chemical intermediate. Its synthesis has been optimized through various methods, including esterification reactions, highlighting its importance in chemical manufacturing. This compound plays a crucial role in the synthesis of various chemicals due to its reactivity and versatility. Studies have shown that ethyl cyanoacetate can be efficiently synthesized using mixed catalysts and optimized reaction conditions, making it an invaluable component in the field of chemical synthesis (Hong Chen et al., 2020).
Role in Producing Nitriles and Other Compounds
Ethyl cyanoacetate has been employed as a cyanating agent for the synthesis of nitriles from aryl halides. This process is significant as it allows the conversion of various aryl halides into nitriles with good to excellent yields, demonstrating the utility of ethyl cyanoacetate in organic synthesis (S. Zheng et al., 2012). Moreover, it has been used in the preparation of other derivatives such as ethyl esters of Ω-carboxamidoaliphatic acids-14CONH2, showcasing its versatility in the production of various chemical compounds (V. Tolman et al., 1974).
Application in Peptide Synthesis
In peptide synthesis, ethyl cyanoacetate has been studied for its ability to suppress racemization. This aspect is crucial in maintaining the integrity and functionality of peptides, as racemization can lead to the loss of biological activity. The effectiveness of ethyl cyanoacetate in this context underscores its potential in biochemical applications (M. Itoh, 1973).
Hydrolysis Studies
Research on the hydrolysis of ethyl cyanoacetate in near-critical water has provided insights into its chemical behavior under different conditions. Understanding the hydrolysis process is essential for developing efficient methods for handling and disposing of this compound, especially in industrial settings (Dai Li-yi, 2009).
Safety and Hazards
Future Directions
Ethyl Cyanoacetate-2,3-13C2 is widely used as a building block in organic synthesis to produce active pharmaceutical ingredients . It has been used in the synthesis of highly substituted tetrahydroquinolines and coumarin-3-carboxylate ester . Future research directions include further exploration of its applications in the synthesis of heterocyclic compounds and the development of green and efficient synthesis procedures .
Mechanism of Action
Target of Action
Ethyl Cyanoacetate-2,3-13C2 is a versatile synthetic building block used in various chemical reactions . It contains three different reactive centers: a nitrile group, an ester group, and an acidic methylene site . These groups interact with various targets, including other organic compounds, to facilitate a range of chemical reactions.
Mode of Action
The compound’s mode of action primarily involves the Knoevenagel condensation . In this reaction, this compound reacts with aldehydes to form a Knoevenagel condensation product . This product then undergoes cyclization, where the oxygen of a hydroxyl group attacks the cyano- or ester group of the intermediate to yield the corresponding coumarin derivative .
Biochemical Pathways
The Knoevenagel condensation and subsequent cyclization reactions involving this compound affect various biochemical pathways. These reactions lead to the synthesis of a variety of functional and pharmacologically active substances, including coumarin-3-carboxylate ester and 3-cyancoumarin .
Result of Action
The result of this compound’s action is the production of a variety of functional and pharmacologically active substances . These substances have potential applications in various fields, including organic synthesis, pharmaceutical industry, and dye industry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Knoevenagel condensation reaction can be affected by the acid-base properties of the catalyst and the ability of the catalyst to form complexes by hydrogen bonds .
Biochemical Analysis
Biochemical Properties
Ethyl Cyanoacetate-2,3-13C2 is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity at the nitrile. For example, diethyl malonate is obtained from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids
Metabolic Pathways
This compound is involved in various metabolic pathways due to its reactivity. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Cyanoacetate-2,3-13C2 involves the introduction of two 13C isotopes in the cyanoacetate moiety. This can be achieved by using 13C-labeled starting materials in the reaction. The synthesis pathway involves the reaction of ethyl cyanoacetate with a 13C-labeled cyanide source in the presence of a base to form the desired compound.", "Starting Materials": [ "Ethyl cyanoacetate", "13C-labeled cyanide source", "Base" ], "Reaction": [ "Step 1: Mix ethyl cyanoacetate and 13C-labeled cyanide source in a reaction vessel.", "Step 2: Add a base such as sodium hydroxide to the mixture to initiate the reaction.", "Step 3: Heat the reaction mixture to a suitable temperature and allow the reaction to proceed for a specific amount of time.", "Step 4: Cool the reaction mixture and isolate the product by standard techniques such as extraction and purification.", "Step 5: Analyze the product for purity and isotopic labeling using techniques such as NMR spectroscopy." ] } | |
CAS No. |
1329809-26-8 |
Molecular Formula |
C5H7NO2 |
Molecular Weight |
115.101 |
IUPAC Name |
ethyl 2-(azanylidynemethyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |
InChI Key |
ZIUSEGSNTOUIPT-CQDYUVAPSA-N |
SMILES |
CCOC(=O)CC#N |
Synonyms |
2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Acid Ethyl Ester-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Malonic Acid Ethyl Ester Nitrile-13C2; NSC 8844-13C2; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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